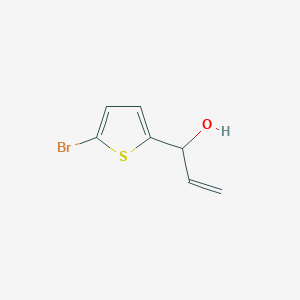

1-(5-Bromothiophen-2-yl)prop-2-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7BrOS |

|---|---|

Molecular Weight |

219.10 g/mol |

IUPAC Name |

1-(5-bromothiophen-2-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C7H7BrOS/c1-2-5(9)6-3-4-7(8)10-6/h2-5,9H,1H2 |

InChI Key |

IEOIBWCZWWMZRQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC=C(S1)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Bromothiophen 2 Yl Prop 2 En 1 Ol

Historical Perspectives and Initial Synthetic Approaches to Related Compounds

The synthesis of thiophene (B33073) and its derivatives has a rich history dating back to Victor Meyer's discovery of thiophene in 1882. Early methods for constructing the thiophene ring, which form the basis for accessing precursors to the target molecule, include the Paal-Knorr thiophene synthesis. This reaction classically involves the treatment of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide. Another foundational method is the Gewald reaction, which provides polysubstituted 2-aminothiophenes from α-cyanoesters, a ketone or aldehyde, and elemental sulfur.

These early methods were crucial for establishing the fundamental reactivity of thiophenes, including their propensity for electrophilic substitution at the 2- and 5-positions. This inherent reactivity allows for the introduction of functional groups necessary for building the side chain of 1-(5-bromothiophen-2-yl)prop-2-en-1-ol. The functionalization of the thiophene ring, particularly halogenation, became a key step in the synthesis of more complex thiophene-containing molecules.

Contemporary Strategies for the Stereoselective Synthesis of this compound

Modern synthetic strategies offer greater control and efficiency in the preparation of this compound. These methods can be broadly categorized into the formation of the alcohol functionality from a carbonyl precursor or the direct construction of the carbon skeleton containing the hydroxyl group.

Organometallic Reagent-Mediated Syntheses (e.g., Grignard, Organolithium Additions)

A direct and widely applicable method for the synthesis of this compound is the addition of a vinyl organometallic reagent to the corresponding aldehyde, 5-bromothiophene-2-carbaldehyde. The Grignard reaction, utilizing vinylmagnesium bromide, is a common choice for this transformation.

The reaction proceeds by the nucleophilic attack of the vinyl Grignard reagent on the electrophilic carbonyl carbon of 5-bromothiophene-2-carbaldehyde. Subsequent aqueous workup protonates the resulting alkoxide to yield the desired allylic alcohol. The reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. Careful control of the reaction temperature, often starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature, is crucial to minimize side reactions.

An alternative to the Grignard reagent is the use of vinyllithium, which can offer different reactivity and selectivity profiles. Both methods are highly effective for the formation of the carbon-carbon bond and the simultaneous introduction of the hydroxyl group.

Table 1: Representative Conditions for Organometallic Addition to 5-Bromothiophene-2-carbaldehyde

| Reagent | Aldehyde | Solvent | Temperature | Typical Yield |

| Vinylmagnesium bromide | 5-Bromothiophene-2-carbaldehyde | THF | 0 °C to rt | Good to Excellent |

| Vinyllithium | 5-Bromothiophene-2-carbaldehyde | THF | -78 °C to rt | Good to Excellent |

Carbonyl Reduction Pathways from Ketone Precursors (e.g., 1-(5-Bromothiophen-2-yl)prop-2-en-1-one)

An alternative and powerful strategy involves the selective reduction of the ketone functionality of 1-(5-bromothiophen-2-yl)prop-2-en-1-one. This α,β-unsaturated ketone, a chalcone (B49325) analogue, can be synthesized via a Claisen-Schmidt condensation between 2-acetyl-5-bromothiophene (B160168) and formaldehyde.

For the reduction of the enone to the allylic alcohol, a key challenge is to achieve selective 1,2-reduction of the carbonyl group without affecting the conjugated double bond (1,4-reduction). The Luche reduction is a highly effective and chemoselective method for this transformation. organic-chemistry.orgthermofisher.com This reaction employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol (B129727) or ethanol (B145695). organic-chemistry.orgthermofisher.com

The cerium salt is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity and directing the hydride attack to the carbonyl carbon. wikipedia.org This method is known for its high selectivity for 1,2-reduction, providing the desired allylic alcohol in high yields, often at or below room temperature. thermofisher.com

Table 2: Comparison of Reducing Agents for 1-(5-Bromothiophen-2-yl)prop-2-en-1-one

| Reducing System | Solvent | Selectivity | Typical Yield |

| NaBH₄ | Methanol | Mixture of 1,2- and 1,4-reduction products | Variable |

| NaBH₄ / CeCl₃ (Luche Reduction) | Methanol | High for 1,2-reduction | Excellent |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene (B28343)/Hexane | Good for 1,2-reduction (at low temp.) | Good |

Multi-Component Reactions Incorporating 5-Bromothiophene Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer a highly efficient approach to molecular synthesis. nih.govmdpi.comfrontiersin.org While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct similar structures.

For instance, a three-component reaction involving 5-bromothiophene-2-carbaldehyde, a suitable nucleophile, and a vinylating agent could potentially lead to the target molecule or a close derivative. The development of such a reaction would be a significant advancement in the synthesis of this class of compounds, offering advantages in terms of atom economy and step efficiency.

Chemo- and Regioselective Functionalization of Thiophene Derivatives

The inherent reactivity of the thiophene ring allows for chemo- and regioselective functionalization to introduce the necessary substituents. Starting from 2-bromothiophene (B119243), a Friedel-Crafts acylation with propionyl chloride could introduce the three-carbon side chain. Subsequent α-bromination followed by elimination would generate the α,β-unsaturated ketone, 1-(5-bromothiophen-2-yl)prop-2-en-1-one, which can then be reduced as described in section 2.2.2.

Alternatively, direct C-H functionalization of 2-bromothiophene at the 5-position with a suitable three-carbon building block containing the allylic alcohol moiety represents a more modern and atom-economical approach. However, achieving the desired regioselectivity and controlling the reactivity of the functional groups can be challenging.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the large-scale synthesis of this compound, optimization of the reaction conditions is critical to ensure high yields, purity, and cost-effectiveness.

In the case of the Grignard reaction , key parameters to optimize include the quality and concentration of the Grignard reagent, the reaction temperature, and the rate of addition of the aldehyde. The use of freshly prepared vinylmagnesium bromide is often preferred to ensure high reactivity. Running the reaction at an optimal concentration can also improve the yield and minimize the formation of byproducts.

For the Luche reduction , the stoichiometry of sodium borohydride and cerium(III) chloride is a crucial factor. Using a slight excess of the reducing agent is common, but a large excess can lead to over-reduction. The reaction temperature is also important; while the reaction is often fast at room temperature, lower temperatures may be required for sensitive substrates to improve selectivity. The choice of solvent can also influence the reaction rate and selectivity.

Table 3: Parameters for Optimization of Scalable Synthesis

| Synthetic Route | Key Parameters to Optimize | Potential Challenges |

| Grignard Reaction | Reagent quality, concentration, temperature, addition rate | Dimerization of the Grignard reagent, side reactions of the aldehyde |

| Luche Reduction | Stoichiometry of NaBH₄ and CeCl₃, temperature, solvent | Incomplete reduction, 1,4-reduction byproducts |

The purification of the final product, typically through column chromatography, also needs to be optimized for large-scale production to be efficient and economical. The choice of solvent system for chromatography is critical for achieving good separation and high recovery of the pure this compound.

Solvent Effects in the Synthesis of this compound

The choice of solvent is a critical parameter that significantly influences reaction outcomes in both primary synthetic routes.

For the Luche Reduction: Alcoholic solvents, particularly methanol, are standard for this reaction. youtube.comnih.gov The solvent plays a dual role: it dissolves the reagents and actively participates in the reaction mechanism. The cerium(III) salt coordinates with the alcohol, increasing its acidity. nih.gov This activated alcohol then reacts with sodium borohydride to form cerium-activated alkoxyborohydrides in situ, which are "hard" nucleophiles that preferentially attack the carbonyl carbon (1,2-addition) over the β-carbon (1,4-addition). nih.gov

For Grignard Additions: Ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential. These solvents are relatively inert but effectively solvate the magnesium center of the Grignard reagent, stabilizing the organometallic complex and preventing its aggregation or decomposition. The use of THF is common for reactions involving substituted thiophenes. mdpi.com

Temperature and Pressure Influence on Reaction Kinetics and Selectivity

Reaction temperature is a key factor in controlling reaction rate and selectivity, whereas pressure is typically not a significant variable for these solution-phase reactions under standard laboratory conditions.

For the Luche Reduction: These reductions are generally performed at mild temperatures, ranging from 0 °C to room temperature. researchgate.net Lower temperatures can enhance the chemoselectivity of the hydride attack, minimizing potential side reactions and ensuring a clean conversion to the allylic alcohol.

For Grignard Additions: Temperature control is crucial for managing the high reactivity of the organometallic reagent. Reactions are often initiated at low temperatures, such as -78 °C, especially when using highly reactive organolithium reagents or preparing functionalized Grignard reagents to prevent side reactions. mdpi.comcmu.eduresearchgate.net The reaction mixture is then typically allowed to warm gradually to room temperature to ensure the reaction proceeds to completion. mdpi.com

Catalyst Selection and Loading for Enhanced Efficiency

The term "catalyst" applies differently to the two main synthetic routes.

For the Luche Reduction: This is a reagent-mediated transformation rather than a catalytic one. The key promoter is cerium(III) chloride (CeCl₃), which is used in stoichiometric or near-stoichiometric amounts (typically 0.5–1.0 molar equivalents relative to the ketone). researchgate.netnih.gov The cerium salt activates the carbonyl group and modifies the nature of the sodium borohydride reducing agent. wikipedia.org

For Grignard Additions: This is a stoichiometric reaction that does not involve a catalyst. The vinyl Grignard reagent is consumed as a reactant in a 1:1 molar ratio with the aldehyde precursor to form the product.

Enantioselective Synthesis of Chiral this compound

The synthesis of single-enantiomer forms of this compound requires specialized asymmetric techniques, including the enantioselective reduction of its ketone precursor, chiral catalyst-mediated additions to its aldehyde precursor, or the resolution of a racemic mixture.

Asymmetric Reduction of Ketone Precursors

The most direct route to the chiral alcohol is the asymmetric reduction of the prochiral ketone, 1-(5-bromothiophen-2-yl)prop-2-en-1-one.

Corey-Bakshi-Shibata (CBS) Reduction: This is a premier method for the highly enantioselective, catalytic reduction of prochiral ketones. nrochemistry.com The reaction utilizes a borane (B79455) source (e.g., BH₃·THF) and a chiral oxazaborolidine catalyst derived from a chiral amino alcohol like (S)-proline. wikipedia.orgresearchgate.net The catalyst coordinates with both the borane and the ketone's carbonyl oxygen in a structured, six-membered ring transition state, directing the hydride transfer to one specific face of the carbonyl. nrochemistry.com This method is known for its broad substrate scope, including α,β-unsaturated ketones, and typically provides excellent enantioselectivity. wikipedia.orgmdpi.com

| Parameter | Typical Condition | Purpose |

| Catalyst | (R)- or (S)-Me-CBS | Chiral induction |

| Catalyst Loading | 5–15 mol% | Catalytic turnover |

| Reducing Agent | BH₃·THF or Catecholborane | Stoichiometric hydride source |

| Solvent | Toluene or THF | Anhydrous reaction medium |

| Temperature | -78 °C to 0 °C | Enhance enantioselectivity |

| Expected ee | >90% | High enantiomeric purity |

Asymmetric Transfer Hydrogenation (ATH): This technique employs chiral transition metal complexes, often based on ruthenium or rhodium, to facilitate the transfer of hydrogen from a donor molecule (e.g., formic acid/triethylamine (B128534) azeotrope or isopropanol) to the ketone. nih.gov These bifunctional catalysts can achieve high levels of enantioselectivity in the reduction of various ketones. nih.gov

Chiral Catalyst-Mediated Additions to Aldehydes

This strategy involves the enantioselective addition of a vinyl group to the prochiral aldehyde, 5-bromothiophene-2-carbaldehyde. While challenging, methods have been developed for the direct asymmetric Grignard reaction. Research has shown that a magnesium complex of a chiral BINOL derivative, such as (S)-3,3'-dimethyl BINOLate, can catalyze the enantioselective addition of vinylmagnesium bromide to aldehydes. nih.gov This approach, while mechanistically elegant, has thus far achieved moderate enantioselectivity. nih.gov

Resolution Techniques for Racemic Mixtures

When a racemic mixture of the alcohol is synthesized, it can be separated into its constituent enantiomers through resolution.

Enzymatic Kinetic Resolution: This is a robust and widely used technique that leverages the stereoselectivity of enzymes, particularly lipases. nih.govmdpi.com In a typical procedure, the racemic alcohol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB) or lipase from Pseudomonas cepacia. nih.govmdpi.com The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. nih.gov This results in a mixture of one enantiomer as the acetate (B1210297) ester and the other as the unreacted alcohol, which can then be separated chromatographically. This method is highly effective for a broad range of secondary alcohols, including allylic ones. mdpi.com

Metal-Catalyzed Kinetic Resolution: Transition metal complexes featuring chiral ligands can also be employed to resolve racemic allylic alcohols. For instance, iridium-catalyzed asymmetric hydrogenation can selectively reduce one enantiomer of the racemic allylic alcohol to the corresponding saturated alcohol, leaving the unreacted enantiomer in high enantiomeric purity. rsc.org This method has been shown to proceed with high selectivity factors for a variety of allylic alcohols. rsc.org

| Technique | Catalyst/Enzyme | Principle | Result |

| Enzymatic Acylation | Lipase (e.g., CALB, PSL-C) | Enantioselective acylation of one alcohol enantiomer. nih.gov | Mixture of enantioenriched alcohol and ester. |

| Ir-Catalyzed Hydrogenation | [Ir(COD)Cl]₂ / Chiral Ligand | Enantioselective hydrogenation of one allylic alcohol enantiomer. rsc.org | Mixture of enantioenriched allylic alcohol and saturated alcohol. |

| Ru-Catalyzed Hydrogen Transfer | Chiral Ru-Complex | Enantioselective oxidation of one alcohol enantiomer. nih.gov | Mixture of enantioenriched alcohol and enone. |

| CuH-Catalyzed Silylation | CuCl / Chiral Ligand | Enantioselective silylation of one alcohol enantiomer. researchgate.net | Mixture of enantioenriched alcohol and silyl (B83357) ether. |

Chemical Reactivity and Transformative Chemistry of 1 5 Bromothiophen 2 Yl Prop 2 En 1 Ol

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring of 1-(5-Bromothiophen-2-yl)prop-2-en-1-ol

The thiophene nucleus is an electron-rich aromatic system that readily undergoes electrophilic substitution. In this compound, the existing substituents direct incoming electrophiles to the available C3 and C4 positions. The bromine atom at C5 is a deactivating group but directs electrophiles to the adjacent C4 position. The 2-substituent, a 1-hydroxyprop-2-enyl group, also influences the regioselectivity of the reaction. While specific studies on this exact molecule are limited, the expected reactivity can be inferred from the known behavior of other 2,5-disubstituted thiophenes.

Further halogenation of the this compound ring can introduce chlorine or iodine atoms. Reagents such as N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) are commonly used for the halogenation of thiophene derivatives. These reactions typically proceed under mild conditions and would be expected to yield substitution products at the C3 or C4 positions of the thiophene ring.

Nitration of thiophene rings is a well-established transformation, typically achieved using a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride (B1165640). orgsyn.orgsemanticscholar.orggoogle.com For 2,5-disubstituted thiophenes, nitration is known to occur at the vacant 3- and 4-positions, and similar reactivity is anticipated for this compound, leading to the formation of nitro-substituted derivatives. researchgate.netnih.gov

Sulfonation can be carried out using reagents like fuming sulfuric acid or chlorosulfonic acid. This reaction would introduce a sulfonic acid group (-SO₃H) onto the thiophene ring, likely at the C4 position, to produce the corresponding thiophenesulfonic acid derivative.

Friedel-Crafts reactions are pivotal for forming carbon-carbon bonds on aromatic rings. libretexts.org Friedel-Crafts acylation, employing an acyl chloride or anhydride with a Lewis acid catalyst such as aluminum chloride (AlCl₃), introduces an acyl group onto the thiophene ring. organic-chemistry.orggoogle.com This reaction is expected to yield a ketone derivative. Due to the deactivating nature of the resulting ketone, the reaction typically stops after a single substitution.

Friedel-Crafts alkylation introduces an alkyl group but is often less straightforward due to the possibility of carbocation rearrangements and polyalkylation. However, under controlled conditions, it could be used to functionalize the thiophene ring further.

| Reaction Type | Typical Reagents | Potential Product(s) |

| Chlorination | N-Chlorosuccinimide (NCS) | 1-(4-Chloro-5-bromothiophen-2-yl)prop-2-en-1-ol |

| Iodination | N-Iodosuccinimide (NIS) | 1-(4-Iodo-5-bromothiophen-2-yl)prop-2-en-1-ol |

| Nitration | HNO₃ / H₂SO₄ | 1-(5-Bromo-4-nitrothiophen-2-yl)prop-2-en-1-ol |

| Sulfonation | Fuming H₂SO₄ | 5-Bromo-2-(1-hydroxyallyl)thiophene-3-sulfonic acid |

| Acylation | RCOCl / AlCl₃ | [5-Bromo-4-(acyl)thiophen-2-yl]-(prop-2-en-1-ol) |

Reactions Involving the Allylic Alcohol Moiety

The allylic alcohol functional group in this compound is a versatile site for chemical transformations, particularly oxidation and reduction, which modify the carbon-oxygen bond and the adjacent double bond.

The oxidation of secondary allylic alcohols to their corresponding α,β-unsaturated ketones (enones) is a fundamental transformation in organic synthesis. organic-chemistry.org This reaction preserves the carbon-carbon double bond while converting the alcohol to a ketone. A variety of reagents are effective for this purpose, with manganese dioxide (MnO₂) being particularly noteworthy for its high selectivity for allylic and benzylic alcohols. jove.comcommonorganicchemistry.commychemblog.comnanotrun.com The reaction is typically performed under mild, neutral conditions in solvents like dichloromethane (B109758) or chloroform. commonorganicchemistry.com

Other common oxidizing agents include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane, which are also known for their mildness and efficiency. commonorganicchemistry.comwikipedia.org Catalytic aerobic oxidation methods using transition metals like iron, ruthenium, or copper in the presence of oxygen also provide greener alternatives. researchgate.net The product of this oxidation is 1-(5-Bromothiophen-2-yl)prop-2-en-1-one, a chalcone (B49325) derivative. More aggressive oxidation could potentially cleave the double bond to form a carboxylic acid, though this typically requires harsher conditions and stronger oxidants.

| Oxidizing Agent | Typical Conditions | Product | Notes |

| **Manganese Dioxide (MnO₂) ** | DCM or CHCl₃, room temp. | 1-(5-Bromothiophen-2-yl)prop-2-en-1-one | Highly selective for allylic alcohols. jove.comcommonorganicchemistry.com |

| Pyridinium Chlorochromate (PCC) | DCM, room temp. | 1-(5-Bromothiophen-2-yl)prop-2-en-1-one | Widely used but toxic chromium reagent. commonorganicchemistry.comwikipedia.org |

| Dess-Martin Periodinane | DCM, room temp. | 1-(5-Bromothiophen-2-yl)prop-2-en-1-one | Mild conditions, avoids heavy metals. commonorganicchemistry.com |

| Fe(NO₃)₃/TEMPO/O₂ | Room temp., atmospheric pressure | 1-(5-Bromothiophen-2-yl)prop-2-en-1-one | Eco-friendly aerobic oxidation. organic-chemistry.org |

The reduction of allylic alcohols can proceed via several pathways depending on the reagents and conditions employed. The most common transformation is the selective reduction of the carbon-carbon double bond to yield a saturated alcohol. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum nanoparticles under a hydrogen atmosphere. rsc.org Transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a transition metal catalyst (e.g., ruthenium or iridium), offers a safer alternative to using hydrogen gas. nih.govrsc.orgacs.orgrsc.org

Complete reduction of the allylic alcohol to the corresponding alkane (2-propyl-5-bromothiophene) is a more challenging transformation that would require harsher conditions, possibly involving a two-step process such as conversion of the alcohol to a halide followed by reductive dehalogenation.

| Reaction Type | Typical Reagents | Potential Product(s) |

| C=C Double Bond Reduction | H₂, Pd/C | 1-(5-Bromothiophen-2-yl)propan-1-ol |

| C=C Double Bond Reduction | Isopropanol, Ru or Ir catalyst (Transfer Hydrogenation) | 1-(5-Bromothiophen-2-yl)propan-1-ol |

| Deoxygenation (to Alkene) | Rh or Ir catalysis on alcohol derivatives (e.g., carbonates) | 2-Allyl-5-bromothiophene |

Esterification and Etherification of the Hydroxyl Group

The secondary hydroxyl group in this compound can be readily converted into esters and ethers, which are common strategies for protecting the alcohol functionality or for introducing new functional groups to modify the molecule's properties.

Esterification is typically achieved by reacting the alcohol with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. The reaction with a carboxylic acid often requires an acid catalyst (e.g., sulfuric acid) in a process known as Fischer esterification. Alternatively, enzymatic catalysis, for instance using lipases, offers a milder and often more selective method for ester synthesis. medcraveonline.commedcraveonline.com The use of acyl chlorides or anhydrides, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), provides a more rapid and often irreversible route to the corresponding esters.

Etherification , the conversion of the hydroxyl group to an ether, is commonly performed using the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to yield the desired ether.

These transformations are fundamental in synthetic chemistry for modifying molecular structure and reactivity. medcraveonline.com

Table 1: Examples of Esterification and Etherification Reactions

| Reaction Type | Reagent | Catalyst/Base | Product |

|---|---|---|---|

| Esterification | Acetic Anhydride | Pyridine | 1-(5-Bromothiophen-2-yl)prop-2-en-1-yl acetate (B1210297) |

| Esterification | Benzoyl Chloride | Triethylamine | 1-(5-Bromothiophen-2-yl)prop-2-en-1-yl benzoate |

| Etherification | Methyl Iodide | Sodium Hydride | 2-(1-Methoxyprop-2-en-1-yl)-5-bromothiophene |

Addition Reactions Across the Alkene Double Bond (e.g., Hydrohalogenation, Hydration, Hydrogenation)

The prop-2-enyl side chain contains a carbon-carbon double bond that is susceptible to a variety of addition reactions. These reactions allow for the selective functionalization of the alkene without affecting the thiophene ring or the hydroxyl group under appropriate conditions.

Hydrogenation: The selective reduction of the alkene double bond can be achieved through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This process converts the allylic alcohol into a saturated alcohol, yielding 1-(5-Bromothiophen-2-yl)propan-1-ol. Biocatalytic methods, using ene reductases present in yeast, have also proven effective for the selective hydrogenation of the C=C bond in similar α,β-unsaturated systems. mdpi.com

Hydrohalogenation and Hydration: The addition of hydrogen halides (H-X, where X = Cl, Br, I) or water (hydration) across the double bond typically follows Markovnikov's rule. In this context, the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms (the terminal CH₂ group), while the halide or hydroxyl group adds to the more substituted carbon. This regioselectivity is due to the formation of a more stable secondary carbocation intermediate. Anti-Markovnikov addition can be achieved for HBr in the presence of peroxides (radical mechanism) or for hydration via hydroboration-oxidation.

Table 2: Addition Reactions of the Alkene Moiety

| Reaction Type | Reagent(s) | Regioselectivity | Product |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | N/A | 1-(5-Bromothiophen-2-yl)propan-1-ol |

| Hydrobromination | HBr | Markovnikov | 1-(5-Bromothiophen-2-yl)-2-bromopropan-1-ol |

| Hydration (acid-cat.) | H₂O, H₂SO₄ | Markovnikov | 1-(5-Bromothiophen-2-yl)propane-1,2-diol |

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position (C-5 of Thiophene)

The carbon-bromine bond at the C-5 position of the thiophene ring is a key site for synthetic elaboration via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules from the this compound scaffold.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for creating carbon-carbon bonds. semanticscholar.org It involves the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid (RB(OH)₂) or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.comrsc.org This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. semanticscholar.org Applying this to this compound allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C-5 position of the thiophene ring. nih.gov

Table 3: Illustrative Suzuki-Miyaura Coupling Reactions

| Boronic Acid Partner | Palladium Catalyst | Base | Product |

|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1-(5-Phenylthiophen-2-yl)prop-2-en-1-ol |

| Pyridine-3-boronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1-(5-(Pyridin-3-yl)thiophen-2-yl)prop-2-en-1-ol |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction is a powerful method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. nih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of a base, such as an amine (e.g., triethylamine or diisopropylamine). rsc.orgsemanticscholar.org This reaction would enable the direct attachment of an alkyne moiety to the C-5 position of the thiophene ring of this compound, providing a gateway to further transformations of the newly introduced triple bond.

Table 4: Examples of Sonogashira Coupling Reactions

| Terminal Alkyne | Catalyst System | Base | Product |

|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 1-(5-(Phenylethynyl)thiophen-2-yl)prop-2-en-1-ol |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | 1-(5-((Trimethylsilyl)ethynyl)thiophen-2-yl)prop-2-en-1-ol |

Heck Reactions with Alkenes

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The reaction with this compound would involve the palladium-catalyzed addition of the thiophene ring across the double bond of a coupling partner like styrene (B11656) or an acrylate (B77674) ester. This method is particularly useful for extending carbon chains and synthesizing conjugated systems. thieme-connect.de

Table 5: Potential Heck Coupling Reactions

| Alkene Partner | Palladium Catalyst | Base | Product (Major Isomer) |

|---|---|---|---|

| Styrene | Pd(OAc)₂ | Triethylamine | 1-(5-((E)-2-Phenylvinyl)thiophen-2-yl)prop-2-en-1-ol |

| Ethyl Acrylate | Pd(PPh₃)₄ | K₂CO₃ | (E)-Ethyl 3-(5-(1-hydroxyprop-2-en-1-yl)thiophen-2-yl)acrylate |

Stille Coupling with Organotin Reagents

The Stille coupling involves the reaction of an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. rsc.org This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are often stable and easily prepared. Although concerns about the toxicity of tin byproducts exist, the Stille reaction remains a robust method for C-C bond formation. For this compound, this reaction would allow for the introduction of diverse groups, including vinyl, aryl, and alkyl substituents, by selecting the appropriate organotin partner.

Table 6: Representative Stille Coupling Reactions

| Organotin Reagent | Palladium Catalyst | Product |

|---|---|---|

| Tributyl(vinyl)tin | Pd(PPh₃)₄ | 1-(5-Vinylthiophen-2-yl)prop-2-en-1-ol |

| Trimethyl(phenyl)tin | PdCl₂(PPh₃)₂ | 1-(5-Phenylthiophen-2-yl)prop-2-en-1-ol |

Buchwald-Hartwig Amination with Amines

The presence of a bromine atom on the thiophene ring makes this compound a suitable candidate for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines from aryl halides. wikipedia.org While no specific studies on the Buchwald-Hartwig amination of this compound have been reported, the reactivity of similar bromothiophene derivatives is well-documented, suggesting its viability as a substrate. rug.nl

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the palladium(0) catalyst. libretexts.org The choice of palladium precursor, phosphine (B1218219) ligand, base, and solvent is crucial for the success of the reaction and can be tailored to the specific amine and aryl halide coupling partners. acsgcipr.org For the amination of electron-rich heteroaryl halides like bromothiophenes, sterically hindered and electron-rich phosphine ligands are often employed to promote efficient catalysis. rug.nl

A variety of amines, including primary and secondary alkyl and aryl amines, could potentially be coupled with this compound. The reaction conditions would likely involve a palladium source such as Pd(OAc)₂ or a preformed palladium catalyst, a suitable phosphine ligand, and a base like sodium tert-butoxide or cesium carbonate in an inert solvent such as toluene (B28343) or dioxane.

Table 1: Plausible Buchwald-Hartwig Amination Reactions of this compound This table is a hypothetical representation based on known Buchwald-Hartwig reactions of similar bromothiophenes.

| Amine Substrate | Potential Product |

| Aniline | 1-(5-(Phenylamino)thiophen-2-yl)prop-2-en-1-ol |

| Morpholine | 1-(5-(Morpholino)thiophen-2-yl)prop-2-en-1-ol |

| n-Butylamine | 1-(5-(Butylamino)thiophen-2-yl)prop-2-en-1-ol |

| Diethylamine | 1-(5-(Diethylamino)thiophen-2-yl)prop-2-en-1-ol |

Cyclization Reactions and Ring Annulation Strategies Utilizing this compound

The bifunctional nature of this compound, possessing both a reactive aryl bromide and a nucleophilic/electrophilic allylic alcohol, makes it an excellent precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. A particularly promising strategy is the intramolecular Heck reaction. wikipedia.org This palladium-catalyzed reaction involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by intramolecular insertion of the tethered alkene into the palladium-carbon bond. Subsequent β-hydride elimination can lead to the formation of a new ring system. princeton.edu

In the case of this compound, an intramolecular Heck reaction could potentially lead to the formation of thieno[2,3-c]pyran derivatives. The reaction would likely proceed via a 6-exo-trig cyclization, which is generally favored in intramolecular Heck reactions. wikipedia.org The specific product formed would depend on the regioselectivity of the β-hydride elimination. The synthesis of related thieno[2,3-c]pyran structures has been achieved through other synthetic routes, highlighting the stability and accessibility of this heterocyclic core. scielo.brscielo.brrsc.orgnih.gov

Other potential cyclization strategies could involve initial modification of the allylic alcohol followed by cyclization. For instance, conversion of the alcohol to a more nucleophilic species could facilitate an intramolecular nucleophilic substitution on the thiophene ring, although this is generally less facile than palladium-catalyzed processes.

Table 2: Potential Cyclization Products from this compound via Intramolecular Heck Reaction This table presents hypothetical products based on established intramolecular Heck reaction pathways.

| Reaction Pathway | Potential Product |

| 6-exo-trig cyclization with β-hydride elimination towards the thiophene ring | 4,7-Dihydro-5H-thieno[2,3-c]pyran |

| 6-exo-trig cyclization with β-hydride elimination away from the thiophene ring | 5,7-Dihydro-4H-thieno[2,3-c]pyran |

Radical Reactions and Photochemistry of this compound

The chemical reactivity of this compound can also be explored through radical and photochemical pathways, although specific studies on this molecule are not available. The presence of the bromothiophene moiety suggests the potential for radical reactions initiated by homolytic cleavage of the C-Br bond. Such reactions could be initiated by radical initiators or photochemically. The resulting thienyl radical could participate in a variety of transformations, including intramolecular cyclization onto the adjacent allyl group.

The allylic alcohol functionality itself is susceptible to photochemical reactions. Allylic alcohols can undergo a variety of photochemical transformations, including rearrangements and cyclizations. rit.edunih.govresearchgate.net For instance, visible-light mediated allylation of thiols with allylic alcohols has been reported, proceeding through the formation of sulfenyl radicals. rsc.org While this is an intermolecular reaction, it highlights the potential for the allylic alcohol in this compound to participate in radical processes.

Furthermore, photocyclization of styrylthiophenes to form thiahelicenes is a known process, which proceeds through an excited state of the molecule. nih.govua.es While this compound is not a styrylthiophene, this precedent suggests that photochemical excitation of the thiophene ring could lead to intramolecular reactions with the allyl side chain. The bromine atom could also influence the photochemical behavior, potentially participating in photo-induced C-Br bond cleavage. The fluorescence properties of poly(3-bromothiophene) derivatives have been studied, indicating that the bromine substituent can affect the electronic properties of the thiophene ring.

Table 3: Potential Radical and Photochemical Transformations of this compound This table outlines hypothetical reaction pathways based on the known reactivity of the functional groups.

| Reaction Type | Initiator | Potential Transformation |

| Radical Cyclization | Radical Initiator (e.g., AIBN) | Intramolecular cyclization via thienyl radical addition to the alkene. |

| Photochemical C-Br Cleavage | UV Light | Formation of a thienyl radical, leading to subsequent reactions. |

| Photochemical Rearrangement | UV Light | Rearrangement of the allylic alcohol moiety. |

| Photocyclization | UV Light | Intramolecular cyclization involving the excited thiophene ring and the alkene. |

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 1 5 Bromothiophen 2 Yl Prop 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment of Proton and Carbon Environments

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of protons and carbons.

The ¹H NMR spectrum would confirm the presence of all protons and their respective environments. Key expected signals include:

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically appearing between 2.0 and 5.0 ppm.

Carbinol Proton (-CHOH): A multiplet (likely a doublet of doublets) around 5.0-5.5 ppm, coupled to the adjacent vinyl proton and the hydroxyl proton (if not exchanging rapidly).

Vinyl Protons (-CH=CH₂): Two or three distinct multiplets in the range of 5.0-6.5 ppm. The geminal, cis, and trans coupling constants would be characteristic. The proton on the carbon adjacent to the carbinol group would likely appear as a doublet of doublets.

Thiophene (B33073) Protons: Two doublets in the aromatic region (approximately 6.8-7.2 ppm), characteristic of a 2,5-disubstituted thiophene ring. The coupling constant would be typical for protons on adjacent carbons in a thiophene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(5-Bromothiophen-2-yl)prop-2-en-1-ol

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OH | 2.0 - 5.0 | br s |

| -CHOH | 5.0 - 5.5 | dd |

| -CH= | 5.8 - 6.2 | ddd |

| =CH₂ (trans) | 5.2 - 5.5 | d |

| =CH₂ (cis) | 5.0 - 5.3 | d |

| Thiophene H³ | 6.8 - 7.0 | d |

The ¹³C NMR spectrum would identify all unique carbon environments within the molecule.

Carbinol Carbon (-CHOH): A distinct signal in the range of 65-75 ppm.

Vinyl Carbons (-CH=CH₂): Two signals, one for the internal methine carbon (~135-140 ppm) and one for the terminal methylene (B1212753) carbon (~115-120 ppm).

Thiophene Carbons: Four signals are expected. The carbon bearing the bromine (C5) would appear around 110-115 ppm. The carbon attached to the allyl alcohol group (C2) would be significantly downfield (~145-150 ppm). The other two thiophene carbons (C3 and C4) would resonate in the 125-130 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -CHOH | 65 - 75 |

| -CH= | 135 - 140 |

| =CH₂ | 115 - 120 |

| Thiophene C2 | 145 - 150 |

| Thiophene C3 | 125 - 128 |

| Thiophene C4 | 128 - 131 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity between the carbinol proton and the adjacent vinyl proton, as well as the couplings within the vinyl group and the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the allyl group and the thiophene ring. For instance, a correlation between the carbinol proton and the thiophene C2 carbon would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.

Infrared (IR) Spectroscopy for Identification of Functional Groups

IR spectroscopy would be used to identify the key functional groups present in the molecule. The spectrum would be characterized by the following absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

C-O Stretch: A strong band in the fingerprint region, typically between 1000-1200 cm⁻¹, corresponding to the stretching vibration of the carbinol C-O bond.

=C-H Stretch (Vinyl): A medium intensity band appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

C=C Stretch (Vinyl): A medium intensity absorption around 1640-1680 cm⁻¹.

C=C Stretch (Thiophene): Absorptions in the 1400-1600 cm⁻¹ region.

C-Br Stretch: A band in the lower frequency region of the fingerprint, typically 500-680 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (sp²) | 3010 - 3100 | Medium |

| C=C (Vinyl) | 1640 - 1680 | Medium |

| C=C (Thiophene) | 1400 - 1600 | Medium-Weak |

| C-O (Alcohol) | 1000 - 1200 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be employed to determine the molecular weight and gain further structural information through analysis of fragmentation patterns. The nominal molecular weight of the compound is 232 g/mol for the ⁷⁹Br isotope and 234 g/mol for the ⁸¹Br isotope.

The mass spectrum would exhibit a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. Common fragmentation pathways would likely involve:

Loss of a water molecule (H₂O) from the molecular ion.

Cleavage of the bond between the carbinol carbon and the thiophene ring.

Fragmentation of the allyl group.

HRMS would provide a highly accurate measurement of the molecular mass (typically to four or five decimal places). This exact mass allows for the unambiguous determination of the molecular formula (C₇H₇BrOS), confirming the elemental composition and distinguishing it from any other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing the fragmentation pattern of a selected precursor ion. In a hypothetical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide a roadmap of the molecule's connectivity.

Predicted Fragmentation Pathways:

The fragmentation of this compound would likely proceed through several key pathways, driven by the stability of the resulting fragments.

Loss of Water: A primary and highly probable fragmentation pathway would involve the facile loss of a water molecule (18 Da) from the protonated parent ion, leading to the formation of a resonance-stabilized carbocation.

Cleavage of the Allylic Bond: The bond between the carbinol carbon and the thiophene ring could undergo cleavage, yielding fragments corresponding to the bromothiophenyl moiety and the allyl alcohol portion.

Thiophene Ring Fragmentation: At higher collision energies, fragmentation of the bromothiophene ring itself could occur, leading to characteristic losses of bromine, sulfur, or other small neutral fragments.

A hypothetical fragmentation table is presented below:

| Precursor Ion (m/z) | Collision Energy | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| [M+H]⁺ | Low | [M+H - H₂O]⁺ | H₂O | Resonance-stabilized carbocation |

| [M+H]⁺ | Medium | [C₄H₂BrS]⁺ | C₃H₅OH | Bromothiophenyl cation |

| [M+H]⁺ | Medium | [C₃H₅O]⁺ | C₄H₃BrS | Allylic cation |

| [M+H]⁺ | High | [C₄H₃S]⁺ | Br | Thiophenyl cation |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π*). The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation in the molecule.

Expected UV-Visible Spectral Data:

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Ethanol (B145695) | ~250-280 | To be determined | π → π |

| Cyclohexane | ~245-275 | To be determined | π → π |

The position of the λmax can be influenced by the solvent polarity, a phenomenon known as solvatochromism.

X-ray Crystallography for Solid-State Molecular Structure and Conformation Analysis (if single crystals obtained)

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

Should single crystals of this compound be obtained, X-ray diffraction analysis would yield a detailed structural model. This would confirm the connectivity of the atoms and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

While crystallographic data for the target alcohol is not available, studies on structurally similar compounds, such as (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one, have been published. nih.gov For this related ketone, the crystal structure revealed that the thiophene and benzene (B151609) rings are not coplanar. nih.gov Such studies on analogous compounds demonstrate the power of X-ray crystallography in defining molecular geometry and packing in the solid state. nih.govnih.govnih.govnih.gov

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Z | To be determined |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for the separation, identification, and quantification of components in a mixture, and are therefore crucial for assessing the purity of a synthesized compound like this compound.

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound to be amenable to GC analysis, it must be volatile and thermally stable. This compound, with its moderate molecular weight, is likely suitable for GC-MS analysis.

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time (the time it takes for the compound to elute from the column) is a characteristic property under a given set of conditions. The eluted compounds then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum that can be used for identification.

Typical GC-MS Parameters:

| Parameter | Condition |

| Column | Phenyl-methylpolysiloxane capillary column |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Gradient from a low to high temperature |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer (scanning a specific m/z range) |

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, used for the separation and purification of a wide range of compounds. It is particularly well-suited for compounds that are not sufficiently volatile or are thermally labile for GC analysis.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the hydrophobic interactions of the analyte with the stationary phase.

A variety of detectors can be coupled with HPLC for the detection of the eluting compounds:

UV-Visible Detector: Given that the compound is expected to have a UV chromophore, a UV-Visible detector set at the λmax would be a highly sensitive and selective method of detection.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and can provide structural information about the eluting peaks. This is particularly useful for identifying impurities.

Refractive Index (RI) Detector: An RI detector can be used if the compound does not have a strong UV chromophore, although it is less sensitive than a UV detector.

Illustrative HPLC Method:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax or Mass Spectrometry |

| Injection Volume | 10 µL |

The development of a robust HPLC method would be crucial for determining the purity of synthesized this compound and for monitoring the progress of its synthesis.

Theoretical and Computational Chemistry Studies of 1 5 Bromothiophen 2 Yl Prop 2 En 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Detailed findings on the Frontier Molecular Orbital (FMO) analysis, including HOMO/LUMO energies and their distributions, are not available for 1-(5-Bromothiophen-2-yl)prop-2-en-1-ol. Similarly, Electrostatic Potential (ESP) surface analysis to predict reactive sites and bonding analysis using the Atom in Molecule (AIM) theory have not been published for this specific compound.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

There are no published studies presenting DFT-based predictions of NMR chemical shifts or calculated vibrational frequencies (IR and Raman) for this compound. Such calculations are crucial for correlating the theoretical structure with experimental spectroscopic data, but this information is currently absent from the scientific record.

Theoretical UV-Vis Absorption Spectra Prediction

The prediction of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound is achieved through time-dependent density functional theory (TD-DFT) calculations. These computational methods are instrumental in understanding the electronic transitions between molecular orbitals. The calculations are typically performed on the ground-state optimized geometry of the molecule.

For analogous compounds, such as chalcone (B49325) derivatives containing a bromothiophene moiety, TD-DFT calculations have been successfully employed to simulate UV-Vis spectra. icm.edu.pluomphysics.net These studies often utilize functionals like B3LYP in conjunction with a suitable basis set. The predicted maximum absorption wavelength (λmax) is determined by the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In a hypothetical TD-DFT study of this compound, the electronic transitions would likely be of a π → π* nature, characteristic of conjugated systems. The bromothiophene ring and the allyl alcohol moiety constitute a π-conjugated system where electrons can be excited to higher energy states upon absorption of UV-Vis light. The solvent environment is also a critical factor, and theoretical spectra are often calculated in various solvents to observe any solvatochromic shifts.

Below is a hypothetical data table summarizing the predicted electronic transitions for this compound in the gas phase and in a common solvent like ethanol (B145695).

Table 1: Predicted Electronic Transitions for this compound

| Transition | Wavelength (λmax, nm) (Gas Phase) | Oscillator Strength (f) (Gas Phase) | Wavelength (λmax, nm) (Ethanol) | Oscillator Strength (f) (Ethanol) |

|---|---|---|---|---|

| HOMO → LUMO | 310 | 0.85 | 315 | 0.88 |

| HOMO-1 → LUMO | 275 | 0.15 | 278 | 0.17 |

Reaction Mechanism Elucidation through Transition State Calculations

Transition state (TS) calculations are a powerful computational tool for elucidating the mechanisms of chemical reactions. By locating the transition state structures and calculating their energies, the feasibility and kinetics of a proposed reaction pathway can be determined.

Energetic Profiles of Key Transformations Involving this compound

Key transformations for an allylic alcohol like this compound could include oxidation to the corresponding enone, electrophilic addition to the double bond, or substitution reactions. The energetic profiles of such reactions can be mapped out by calculating the energies of the reactants, transition states, intermediates, and products.

For instance, the oxidation of the alcohol to 1-(5-bromothiophen-2-yl)prop-2-en-1-one is a plausible transformation. A theoretical study would involve identifying the transition state for this process, which would depend on the specific oxidizing agent used. The activation energy (Ea), which is the energy difference between the reactant and the transition state, is a key parameter determining the reaction rate.

Theoretical studies on the pyrolysis of thiophene (B33073) have shown that ring-opening and hydrogen shift reactions have high energy barriers. acs.orgnih.gov While not directly analogous, these studies highlight the utility of computational chemistry in determining reaction pathways and their associated energies for thiophene derivatives.

A hypothetical energetic profile for an acid-catalyzed dehydration of this compound is presented below.

Table 2: Hypothetical Energetic Profile for Acid-Catalyzed Dehydration

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant + H+ | 0.0 |

| Protonated Alcohol | -5.2 |

| Transition State 1 (Water Loss) | +15.8 |

| Allylic Cation Intermediate | +8.1 |

| Transition State 2 (Proton Loss) | +10.3 |

Solvent Effects in Theoretical Reaction Modeling

Solvent effects can significantly influence reaction rates and mechanisms. Theoretical reaction modeling often incorporates the effect of the solvent using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including a number of solvent molecules in the calculation, providing a more detailed picture of solvent-solute interactions but at a higher computational cost.

For reactions involving polar or charged species, such as the transition states and intermediates in an acid-catalyzed reaction, solvent stabilization can dramatically lower the energy barriers. researchgate.net In the case of this compound, a polar solvent would be expected to stabilize any charged intermediates formed during a reaction.

The choice of solvent can also influence the conformational preferences of the molecule, which in turn can affect its reactivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape and identify the most stable conformers. Conformational analysis of related bromothiophene chalcones has been performed using potential energy surface scans, which is a static computational method. icm.edu.pl MD simulations would offer a dynamic perspective on the conformational flexibility.

MD simulations can also be used to study intermolecular interactions. For example, simulations of this compound in a solvent like water or ethanol would reveal the nature of the hydrogen bonding between the alcohol group and the solvent molecules. In the solid state, MD simulations could be used to understand the packing of the molecules in the crystal lattice and the nature of intermolecular interactions such as C-H···O or Br···π interactions, which have been observed in the crystal structures of similar compounds. uomphysics.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to non-biological activities)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. nih.govmdpi.comresearchgate.netnih.gov While QSAR is most commonly applied to biological activities, it can also be used to model non-biological properties such as reactivity, toxicity, or material properties.

For a series of substituted thiophene derivatives, a QSAR model could be developed to predict a specific non-biological activity. This would involve calculating a set of molecular descriptors for each compound, which are numerical representations of their structural and physicochemical properties. These descriptors can be topological, electronic, or steric in nature. Statistical methods such as multiple linear regression (MLR) or artificial neural networks (ANN) are then used to build a model that correlates the descriptors with the observed activity.

For this compound, a hypothetical QSAR study could be envisioned for a series of related compounds where, for example, the bromine atom is replaced by other substituents. The model could aim to predict a property such as their rate of reaction in a specific chemical transformation or their efficiency as a corrosion inhibitor, a property for which thiophene derivatives have shown promise. uomphysics.net

A hypothetical QSAR model for predicting the rate constant (log k) of a reaction for a series of substituted thiophenes is presented below.

Table 3: Hypothetical QSAR Model for a Series of Thiophene Derivatives

| Descriptor | Coefficient |

|---|---|

| HOMO Energy | +2.5 |

| LogP | -0.8 |

| Molecular Weight | +0.01 |

| Dipole Moment | +0.3 |

| Constant | -5.2 |

Equation: log k = -5.2 + 2.5(HOMO Energy) - 0.8(LogP) + 0.01(Molecular Weight) + 0.3(Dipole Moment)

Derivatives and Analogues of 1 5 Bromothiophen 2 Yl Prop 2 En 1 Ol: Synthetic Strategies and Chemical Properties

Synthesis of Substituted Thiophene (B33073) Derivatives from 1-(5-Bromothiophen-2-yl)prop-2-en-1-ol Precursors

The bromine atom at the 5-position of the thiophene ring in this compound is a key functional group for the introduction of various substituents through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at this position.

For instance, the Suzuki cross-coupling reaction would allow for the introduction of a wide range of aryl and vinyl groups. nih.gov While specific studies on this compound as the substrate are not extensively documented, the reactivity of 5-bromothiophenes in Suzuki couplings is well-established. The general reaction scheme would involve the reaction of the bromothiophene derivative with an organoboron compound in the presence of a palladium catalyst and a base.

Table 1: Potential Suzuki Cross-Coupling Reactions of this compound

| Arylboronic Acid | Catalyst | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | 1-(5-Phenylthiophen-2-yl)prop-2-en-1-ol |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 1-(5-(4-Methoxyphenyl)thiophen-2-yl)prop-2-en-1-ol |

| Naphthalene-2-boronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | THF/Water | 1-(5-(Naphthalen-2-yl)thiophen-2-yl)prop-2-en-1-ol |

Similarly, Stille coupling with organostannanes, Heck coupling with alkenes, and Sonogashira coupling with terminal alkynes would provide access to a broad spectrum of substituted thiophene derivatives, each with potentially unique electronic and steric properties. The choice of catalyst, ligand, base, and solvent would be crucial in optimizing the yield and selectivity of these transformations.

Modifications of the Allylic Alcohol Moiety leading to Novel Structures

The allylic alcohol group in this compound is amenable to a variety of chemical modifications, leading to the synthesis of novel compounds with diverse functionalities.

Ethers and Esters as Synthetic Intermediates and End Products

The hydroxyl group of the allylic alcohol can be readily converted into ethers and esters. Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, can be employed to introduce a range of alkyl or aryl groups. organic-chemistry.org Alternatively, acid-catalyzed etherification or reactions with other electrophiles can also be utilized.

Esterification can be achieved through various methods, including the Steglich esterification, which uses a carbodiimide (B86325) as a coupling agent. mdpi.com This method is particularly mild and can be used to synthesize a variety of esters from carboxylic acids. The resulting ethers and esters can serve as valuable synthetic intermediates for further transformations or as final products with specific physical or biological properties.

Conversion to Aldehydes, Ketones, or Carboxylic Acids

Oxidation of the secondary allylic alcohol in this compound can yield the corresponding α,β-unsaturated ketone, 1-(5-bromothiophen-2-yl)prop-2-en-1-one. nih.govmdpi.com A variety of oxidizing agents can be employed for this transformation, including manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. The choice of oxidant is critical to avoid over-oxidation or reaction with the double bond.

Further oxidation, potentially involving oxidative cleavage of the double bond, could lead to the formation of a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup could achieve this transformation.

Table 2: Potential Oxidation Products of this compound

| Reagent | Conditions | Product |

| MnO₂ | Dichloromethane (B109758), room temp. | 1-(5-Bromothiophen-2-yl)prop-2-en-1-one |

| PCC | Dichloromethane, room temp. | 1-(5-Bromothiophen-2-yl)prop-2-en-1-one |

| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | -78 °C to room temp. | 1-(5-Bromothiophen-2-yl)prop-2-en-1-one |

| 1. O₃, 2. Zn/H₂O or DMS | -78 °C | 5-Bromothiophene-2-carbaldehyde and formaldehyde |

| KMnO₄ (hot, concentrated) | Basic, then acidic workup | 5-Bromothiophene-2-carboxylic acid |

Amination and Other Heteroatom Incorporations

The allylic alcohol can be converted into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This would allow for the introduction of various heteroatoms, including nitrogen. For example, reaction with an amine would lead to the corresponding allylic amine. The Mitsunobu reaction provides an alternative route for the direct conversion of the alcohol to an amine using a phosphine (B1218219) and an azodicarboxylate.

Incorporation of other heteroatoms, such as sulfur or phosphorus, could be achieved by reacting the activated alcohol with appropriate nucleophiles, like thiols or phosphines, respectively.

Preparation of Polymerizable Monomers from this compound Scaffolds

The structural features of this compound make it a suitable starting material for the synthesis of polymerizable monomers. These monomers can then be used to create polymers with potentially interesting optical or electronic properties derived from the thiophene unit.

Vinyl and Acrylate (B77674) Derivatives for Radical Polymerization

Esterification of the allylic alcohol with acrylic acid or methacrylic acid would yield the corresponding acrylate or methacrylate (B99206) monomers. These monomers are well-suited for free-radical polymerization. researchgate.netmdpi.com The polymerization can be initiated by thermal or photochemical means using a suitable radical initiator.

Alternatively, the hydroxyl group could be converted to a vinyl ether through reaction with acetylene (B1199291) under basic conditions. Vinyl ethers can also undergo radical polymerization. The resulting polymers would contain the 5-bromothiophen-2-yl moiety as a pendant group, which could be further functionalized post-polymerization via the bromine atom.

Table 3: Potential Polymerizable Monomers from this compound

| Monomer Type | Synthetic Reagent | Polymerization Method |

| Acrylate | Acryloyl chloride | Radical Polymerization |

| Methacrylate | Methacryloyl chloride | Radical Polymerization |

| Vinyl Ether | Acetylene, KOH | Radical Polymerization |

The synthesis of these monomers and their subsequent polymerization opens up possibilities for the development of novel materials with tailored properties for applications in electronics, optics, and materials science. The ability to modify both the thiophene ring and the polymer backbone provides a high degree of control over the final polymer's characteristics.

Thiophene-Based Monomers for Electropolymerization and Conducting Polymers

The functionalization of thiophene rings allows for the synthesis of a diverse range of monomers suitable for electropolymerization, leading to the formation of conducting polymers with tailored properties. The introduction of substituents on the thiophene backbone, such as in derivatives of this compound, can significantly influence the polymerization process and the final characteristics of the polymer, including conductivity, solubility, and processability.

Electropolymerization is a powerful technique for creating thin, uniform polymer films directly onto an electrode surface. For thiophene-based monomers, this process typically involves the oxidative coupling of monomer units. The electrochemical potential required for polymerization and the quality of the resulting polymer film are highly dependent on the monomer's structure. For instance, the presence of electron-donating or electron-withdrawing groups can alter the oxidation potential of the thiophene ring.

Research into thiophene-based conducting polymers is extensive, with applications in areas such as organic electronics, sensors, and electrochromic devices. The ability to modify the chemical structure of the monomer is a key advantage, enabling the fine-tuning of the polymer's electronic and physical properties. For example, the incorporation of chiral moieties, such as the hydroxyl group in this compound, can lead to the formation of chiral polythiophenes with unique chiroptical properties. mdpi.comtandfonline.com

The table below summarizes key aspects of thiophene-based monomers and their resulting polymers.

Table 1: Properties of Thiophene-Based Monomers and Polymers

| Property | Influence of Monomer Structure | Resulting Polymer Characteristics |

|---|---|---|

| Oxidation Potential | Electron-donating groups lower the potential, while electron-withdrawing groups increase it. | Affects the ease of polymerization and the stability of the doped (conducting) state. |

| Solubility | Incorporation of long alkyl or alkoxy side chains enhances solubility in organic solvents. | Improved processability for device fabrication. |

| Band Gap | The electronic nature of the substituents can tune the HOMO and LUMO energy levels. | Determines the polymer's color and its absorption/emission spectra. |

| Chirality | The presence of a stereocenter in the monomer can induce a helical structure in the polymer. | Leads to chiroptical activity, enabling applications in chiral recognition and circularly polarized light emission. mdpi.comtandfonline.com |

Stereochemical Implications in Derivative Synthesis and Structure

The stereochemistry of derivatives of this compound plays a crucial role in determining their three-dimensional structure and, consequently, their chemical and biological properties. The presence of a chiral center at the carbon atom bearing the hydroxyl group means that these compounds can exist as enantiomers.

The synthesis of a specific enantiomer of a 1-(thiophen-2-yl)prop-2-en-1-ol derivative requires stereocontrolled synthetic methods. A common strategy involves the asymmetric reduction of the corresponding prochiral ketone, 1-(5-Bromothiophen-2-yl)prop-2-en-1-one. This can be achieved using chiral reducing agents or catalysts, which selectively produce one enantiomer over the other. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

General stereoselective methods for the synthesis of allylic alcohols are well-established and can be adapted for the preparation of chiral this compound. nih.govresearchgate.netorganic-chemistry.org These methods often involve the use of chiral catalysts that create a chiral environment around the substrate, directing the approach of the reducing agent to one face of the carbonyl group.

The absolute configuration of the resulting alcohol can have a profound impact on its biological activity and its properties as a monomer in polymerization. In the context of conducting polymers, the use of enantiomerically pure monomers can lead to the formation of polymers with a helical, or twisted, conformation. mdpi.comtandfonline.com This induced chirality in the polymer backbone can give rise to strong circular dichroism (CD) signals and other chiroptical phenomena. tandfonline.com

The table below outlines the key stereochemical considerations in the synthesis and structure of this compound derivatives.

Table 2: Stereochemical Considerations

| Aspect | Description | Significance |

|---|---|---|

| Chiral Center | The carbon atom attached to the hydroxyl group is a stereocenter. | Leads to the existence of enantiomers (R and S forms). |

| Asymmetric Synthesis | Methods such as catalytic asymmetric reduction of the corresponding ketone are employed to obtain enantiomerically enriched or pure alcohols. researchgate.net | Enables the production of a single enantiomer, which is often crucial for specific applications. |

| Polymer Chirality | Polymerization of a single enantiomer of a chiral thiophene monomer can induce a helical structure in the resulting polythiophene. mdpi.com | Imparts chiroptical properties to the polymer, such as circular dichroism and the ability to interact differently with circularly polarized light. tandfonline.com |

| Structural Influence | The three-dimensional arrangement of atoms defined by the stereocenter affects how the molecule interacts with other molecules, including biological receptors or other polymer chains. | Determines biological activity, and influences the packing and morphology of the resulting polymers in the solid state. |

Applications and Potential Research Avenues of 1 5 Bromothiophen 2 Yl Prop 2 En 1 Ol and Its Derivatives Excluding Clinical Applications

Role in the Synthesis of Advanced Organic Materials

The thiophene (B33073) ring is a fundamental component in many organic electronic materials due to its electron-rich nature, which facilitates charge transport. The bromo- and vinyl-functionalized thiophene core of 1-(5-bromothiophen-2-yl)prop-2-en-1-ol provides multiple points for molecular elaboration, making its derivatives promising candidates for the development of sophisticated organic materials with tailored properties.

Thiophene derivatives are extensively utilized in the creation of optoelectronic materials due to their excellent electronic and photophysical properties. runlongfragrance.comqtanalytics.inrsc.org Oligothiophenes, in particular, are of interest for their high purity and the ease with which their functional groups can be modified. qtanalytics.in Derivatives of this compound can be envisioned as precursors for such materials. The vinyl group offers a pathway to polymerization or functionalization through various addition reactions, while the bromo-substituent can be used in cross-coupling reactions to extend the conjugated system. This dual functionality allows for the construction of complex molecular architectures necessary for efficient organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

For instance, the introduction of electron-donating and electron-withdrawing groups through derivatization can tune the HOMO/LUMO energy levels of the resulting materials, a critical factor in optimizing the performance of optoelectronic devices. researchgate.net The ability to create well-defined, conjugated oligomers and polymers from thiophene-based precursors is central to advancing the efficiency and stability of these technologies. runlongfragrance.comqtanalytics.in

Conducting polymers based on polythiophene are a significant class of materials with applications ranging from antistatic coatings to sensors and artificial muscles. mdpi.com The synthesis of functionalized polythiophenes often involves the polymerization of suitably substituted thiophene monomers. mdpi.comnih.govnih.gov Derivatives of this compound could serve as monomers for creating novel conducting polymers. The vinyl group is a readily polymerizable moiety, and its incorporation into a thiophene backbone can lead to polymers with unique properties.

Furthermore, the alcohol functional group can be modified post-polymerization to introduce specific functionalities along the polymer chain, leading to the development of "smart" materials that respond to external stimuli such as pH, temperature, or the presence of specific analytes. cmu.eduhelsinki.fi This approach allows for the fine-tuning of the polymer's solubility, surface chemistry, and morphology. mdpi.com

Below is a table summarizing potential polymerization strategies for derivatives of this compound:

| Polymerization Method | Reactive Group | Potential Polymer Properties |

| Cationic Ring-Opening Polymerization | Oxazoline/Oxazine derivatives | Thermally stable, processable precursors |

| Chemical Oxidative Polymerization | Thiophene ring | High molecular weight, conductive |

| Post-polymerization Functionalization | Alcohol/Bromo group | Tunable solubility, stimuli-responsive |

Thiophene-containing molecules have been successfully incorporated into liquid crystalline structures. tandfonline.comacs.orgbohrium.comtandfonline.comtcu.ac.jp The rigid thiophene core contributes to the formation of mesophases, which are essential for liquid crystal behavior. By strategically modifying the this compound scaffold, for example, by introducing long alkyl chains and other mesogenic groups, it is possible to design novel liquid crystalline materials. tandfonline.comacs.org